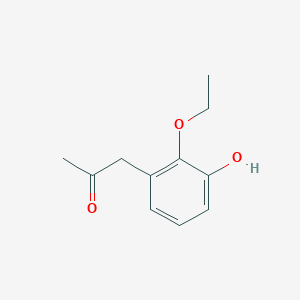
1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of an ethoxy group and a hydroxy group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxyphenol with propanone under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic properties or its role as a precursor in drug synthesis.
Industry: It is utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one can be compared with similar compounds such as phenylacetone and other substituted phenylpropanones. These compounds share structural similarities but differ in their functional groups and chemical properties. For example, phenylacetone (1-phenylpropan-2-one) lacks the ethoxy and hydroxy groups, which can significantly influence its reactivity and applications .
Similar Compounds
- Phenylacetone (1-phenylpropan-2-one)
- 1-(2-Hydroxyphenyl)propan-2-one
- 1-(3-Hydroxyphenyl)propan-2-one
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-(2-ethoxy-3-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O3/c1-3-14-11-9(7-8(2)12)5-4-6-10(11)13/h4-6,13H,3,7H2,1-2H3 |
Clave InChI |
TVZCVBMBGASYKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC=C1O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


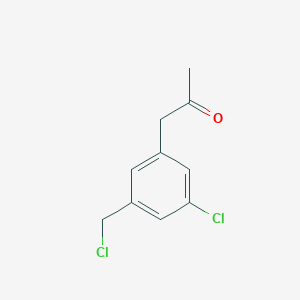

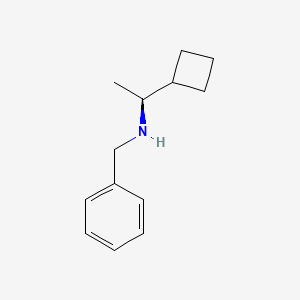
![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)
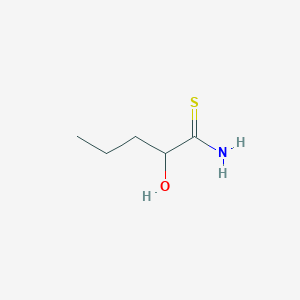
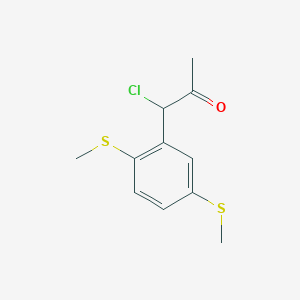
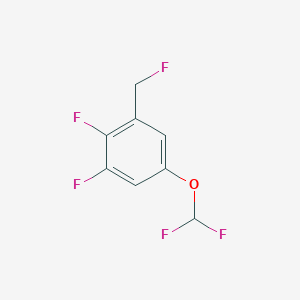
![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)

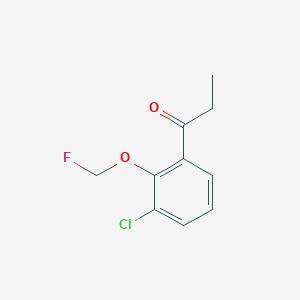
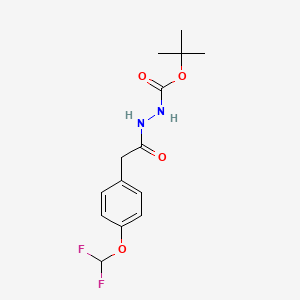
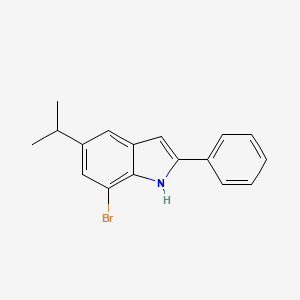
![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)
